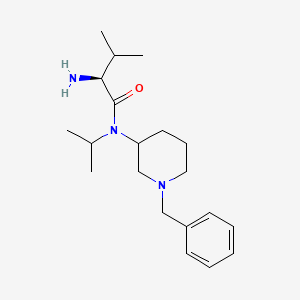

(S)-2-Amino-N-(1-benzyl-piperidin-3-yl)-N-isopropyl-3-methyl-butyramide

Description

(S)-2-Amino-N-(1-benzyl-piperidin-3-yl)-N-isopropyl-3-methyl-butyramide (CAS: 1354033-20-7) is a chiral piperidine derivative with a molecular formula of C21H35N3O and a molecular weight of 331.50 g/mol . Structurally, it features a benzyl-substituted piperidine ring at the 3-position, an isopropyl group, and a branched methyl-butyramide chain.

Properties

IUPAC Name |

(2S)-2-amino-N-(1-benzylpiperidin-3-yl)-3-methyl-N-propan-2-ylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33N3O/c1-15(2)19(21)20(24)23(16(3)4)18-11-8-12-22(14-18)13-17-9-6-5-7-10-17/h5-7,9-10,15-16,18-19H,8,11-14,21H2,1-4H3/t18?,19-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJCKWVXKICVMSX-GGYWPGCISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N(C1CCCN(C1)CC2=CC=CC=C2)C(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N(C1CCCN(C1)CC2=CC=CC=C2)C(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(1-benzyl-piperidin-3-yl)-N-isopropyl-3-methyl-butyramide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.

Attachment of the Isopropyl Group: The isopropyl group is attached through an alkylation reaction, using an isopropyl halide.

Final Coupling: The final step involves coupling the intermediate with 3-methyl-butyramide under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(1-benzyl-piperidin-3-yl)-N-isopropyl-3-methyl-butyramide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl halides or isopropyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Derivatives with substituted functional groups.

Scientific Research Applications

Structural Characteristics

The compound features a piperidine ring, a benzyl group, and an isopropyl group, which contribute to its stereochemistry and biological activity. The (S)-configuration indicates a specific spatial arrangement that is crucial for its interaction with biological targets.

Medicinal Chemistry

(S)-2-Amino-N-(1-benzyl-piperidin-3-yl)-N-isopropyl-3-methyl-butyramide has been investigated for its potential therapeutic effects, particularly in the development of new drugs targeting various pathways. Its interactions with enzymes and receptors are of particular interest for drug development.

Case Study: Receptor Interaction

Research has shown that compounds similar to AM97124 can modulate receptor activity, influencing pathways related to neurological disorders. Studies involving in vitro assays have demonstrated its potential as a modulator of neurotransmitter systems.

The compound is studied for its biological activity, including enzyme inhibition and receptor activation. Its unique structure allows it to bind selectively to certain molecular targets.

Chemical Synthesis

In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its synthesis typically involves several steps:

- Formation of the Piperidine Ring : Cyclization reactions using appropriate precursors.

- Benzyl Group Introduction : Nucleophilic substitution reactions with benzyl halides.

- Isopropyl Group Attachment : Alkylation reactions using isopropyl halides.

- Final Coupling : Combining intermediates with 3-methyl-butyramide under specific conditions.

Industrial Applications

In the chemical industry, this compound is utilized in the production of specialty chemicals and as an intermediate in pharmaceutical synthesis. Its unique properties make it valuable for creating compounds with desired biological activities.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(1-benzyl-piperidin-3-yl)-N-isopropyl-3-methyl-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule but differ in substituents, aromatic groups, or stereochemistry, leading to distinct physicochemical and biological properties.

Positional Isomers: Piperidine Substitution Patterns

(S)-2-Amino-N-((1-benzylpiperidin-4-yl)methyl)-N-isopropyl-3-methylbutamide (CAS: 1354024-14-8)

- Molecular Formula : C21H35N3O (identical to the target compound)

- Molecular Weight : 331.50 g/mol

- Key Difference : The benzyl group is attached to the piperidine ring at the 4-position instead of the 3-position.

- Implications : Positional isomerism may alter receptor binding affinity due to steric hindrance or spatial orientation differences. This variant is available from multiple suppliers, suggesting broader research or industrial interest .

Halogen-Substituted Analogues

(S)-2-Amino-N-(2,4-dichloro-benzyl)-N-isopropyl-3-methyl-butyramide

- Molecular Formula : C15H22Cl2N2O

- Molecular Weight : 317.25 g/mol

- Key Difference : A dichlorobenzyl group replaces the benzyl-piperidine moiety.

- Halogenation often enhances metabolic stability but may introduce toxicity risks .

(S)-2-Amino-N-(3-bromo-benzyl)-N-isopropyl-3-methyl-butyramide (CAS: 1354011-77-0)

Simpler Acetamide Derivatives

2-Amino-N-(2,2,2-trifluoroethyl)acetamide (Patent: WO 2012/047543)

- Key Difference : A trifluoroethyl group replaces the benzyl-piperidine and isopropyl groups.

- Implications : The trifluoromethyl group increases electronegativity and metabolic resistance but reduces molecular complexity. This compound is primarily used in synthetic intermediates rather than direct therapeutic applications .

Phenethylamine Derivatives

JYX005: (S)-2-Amino-N-(2,4-dihydroxy-3-methoxyphenethyl)-3-hydroxypropanamide

- Key Difference : A phenethyl group with hydroxyl and methoxy substituents replaces the benzyl-piperidine moiety.

- Implications : The polar hydroxyl groups enhance water solubility, making it more suitable for peripheral targets rather than CNS applications. This compound has been synthesized for antioxidant or anti-inflammatory studies .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| (S)-2-Amino-N-(1-benzyl-piperidin-3-yl)-N-isopropyl-3-methyl-butyramide | 1354033-20-7 | C21H35N3O | 331.50 | 3-benzyl-piperidine, isopropyl, methyl chain |

| (S)-2-Amino-N-((1-benzylpiperidin-4-yl)methyl)-N-isopropyl-3-methylbutamide | 1354024-14-8 | C21H35N3O | 331.50 | 4-benzyl-piperidine |

| (S)-2-Amino-N-(2,4-dichloro-benzyl)-N-isopropyl-3-methyl-butyramide | N/A | C15H22Cl2N2O | 317.25 | Dichlorobenzyl |

| (S)-2-Amino-N-(3-bromo-benzyl)-N-isopropyl-3-methyl-butyramide | 1354011-77-0 | C15H23BrN2O | 327.26 | Bromobenzyl |

| 2-Amino-N-(2,2,2-trifluoroethyl)acetamide | N/A | C4H7F3N2O | ~156.10 | Trifluoroethyl |

| JYX005 | N/A | C14H20N2O5 | ~296.32 | Phenethyl with hydroxyl/methoxy groups |

Research Findings and Implications

- Receptor Specificity : The 3-benzyl-piperidine group may favor interactions with sigma-1 or opioid receptors, whereas halogenated derivatives could target ion channels or enzymes .

- Synthetic Challenges : The discontinued status of the target compound () may reflect difficulties in large-scale synthesis or purification, unlike its 4-benzyl-piperidine isomer, which remains commercially available .

Biological Activity

(S)-2-Amino-N-(1-benzyl-piperidin-3-yl)-N-isopropyl-3-methyl-butyramide, also known as AM97124, is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a piperidine ring, a benzyl group, and an isopropyl group. Its molecular formula is with a molecular weight of approximately 331.5 g/mol. The stereochemistry is denoted by the (S)-configuration, which plays a crucial role in its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C21H35N3O |

| Molecular Weight | 331.5 g/mol |

| CAS Number | 1354024-14-8 |

| Melting Point | Not specified |

| Solubility | Not specified |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The compound has been studied for its potential as a modulator of G protein-coupled receptors (GPCRs), which are crucial in many signaling pathways.

Interaction with GPCRs

Research indicates that compounds similar to this compound can act as ligands for GPCRs, influencing downstream signaling cascades. This interaction may lead to various physiological effects, including modulation of neurotransmitter release and alteration of cellular responses to external stimuli .

Antidepressant Effects

Studies have suggested that this compound exhibits antidepressant-like effects in animal models. The mechanism underlying these effects may involve the modulation of serotonin and norepinephrine levels in the brain, similar to other known antidepressants .

Analgesic Properties

There is emerging evidence that this compound may possess analgesic properties. In preclinical studies, it has shown potential in reducing pain responses in models of acute and chronic pain. The analgesic effect is hypothesized to arise from its action on specific pain pathways mediated by GPCRs .

Neuroprotective Effects

The neuroprotective potential of this compound has been investigated in the context of neurodegenerative diseases. Preliminary studies suggest that it may protect neuronal cells from apoptosis induced by oxidative stress .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Antidepressant Activity : In a study published in Psychopharmacology, the compound demonstrated significant reductions in depressive-like behavior in rodent models when administered at specific dosages .

- Pain Relief : Research conducted at a pharmacological institute indicated that this compound could effectively reduce pain sensitivity in models of inflammatory pain, suggesting its potential as an analgesic agent .

- Neuroprotection : A study published in Neuroscience Letters reported that treatment with this compound resulted in decreased markers of oxidative stress in neuronal cultures exposed to neurotoxic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.